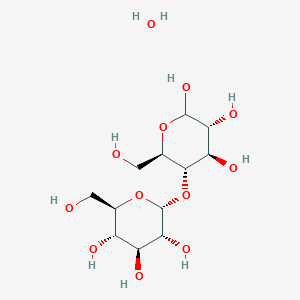
Maltose hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maltose hydrate, also known as maltobiose hydrate or malt sugar hydrate, is a disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond. It is a white crystalline powder that is highly soluble in water and has a sweet taste. This compound is commonly found in germinating grains and is a key component in the production of malt and beer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltose hydrate can be synthesized through the enzymatic hydrolysis of starch. The enzyme β-amylase breaks down starch into maltose, which can then be crystallized to form this compound. The reaction conditions typically involve maintaining a temperature of around 60°C and a pH of 4.5-5.5 .
Industrial Production Methods
In industrial settings, this compound is produced by the enzymatic hydrolysis of starch using β-amylase. The process involves liquefying starch, followed by saccharification to produce maltose. The maltose solution is then concentrated and crystallized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Maltose hydrate undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by the enzyme maltase to produce two glucose molecules.
Oxidation: this compound can be oxidized to form maltobionic acid.
Reduction: this compound can be reduced to form maltitol.
Common Reagents and Conditions
Hydrolysis: Enzyme maltase, pH 6.0-7.0, temperature 37°C.
Oxidation: Oxidizing agents such as bromine water or nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Major Products Formed
Hydrolysis: Glucose.
Oxidation: Maltobionic acid.
Reduction: Maltitol.
Scientific Research Applications
Maltose hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Utilized in cell culture media as a carbon source to support cell growth and metabolism.
Industry: Used in the brewing industry for the production of beer and other malt beverages.
Mechanism of Action
Maltose hydrate exerts its effects primarily through its hydrolysis to glucose by the enzyme maltase. The glucose produced is then utilized in various metabolic pathways to provide energy for cellular processes. The molecular targets involved include maltase and other enzymes in the glycolytic pathway .
Comparison with Similar Compounds
Similar Compounds
Sucrose: A disaccharide composed of glucose and fructose linked by an α(1→2) glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) glycosidic bond.
Trehalose: A disaccharide composed of two glucose molecules linked by an α(1→1) glycosidic bond.
Cellobiose: A disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond.
Uniqueness of Maltose Hydrate
This compound is unique in its ability to readily absorb moisture from the environment, making it highly hygroscopic. This property allows it to form stable hydrates, which are useful in various industrial and research applications. Additionally, its specific glycosidic linkage (α(1→4)) distinguishes it from other disaccharides and influences its reactivity and enzymatic hydrolysis .
Properties
Molecular Formula |
C12H24O12 |
|---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1 |
InChI Key |
WSVLPVUVIUVCRA-LEHKWIQMSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















